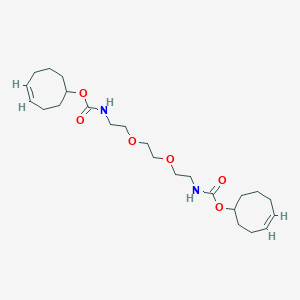
Bis-TCO-PEG2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-TCO-PEG2 is a compound that features two trans-cyclooctene (TCO) groups linked by a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity. The TCO groups in this compound readily react with tetrazine-containing compounds, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-TCO-PEG2 typically involves the reaction of TCO with PEG derivatives. One common method includes the use of TCO-NHS ester and PEG-diamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions. The resulting product is purified using techniques like column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis-TCO-PEG2 primarily undergoes cycloaddition reactions with tetrazine compounds
Common Reagents and Conditions
The most common reagents used in reactions with this compound are tetrazine derivatives. The reactions are typically carried out in aqueous or organic solvents at room temperature. The IEDDA reaction is known for its rapid kinetics and high yield.
Major Products Formed
The major products formed from the reaction of this compound with tetrazine compounds are stable conjugates. These conjugates are often used in bioconjugation applications, such as labeling biomolecules for imaging or therapeutic purposes.
Aplicaciones Científicas De Investigación
Bis-TCO-PEG2 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry.
Biology: this compound is employed in the labeling and tracking of biomolecules in live cells.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis-TCO-PEG2 involves the rapid and selective reaction with tetrazine compounds. The TCO groups in this compound undergo a cycloaddition reaction with tetrazine, forming a stable covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications.
Comparación Con Compuestos Similares
Bis-TCO-PEG2 is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:
TCO-PEG2-DBCO: Features a TCO group and a DBCO group, used for different bioconjugation applications.
BM(PEG)2: A bismaleimide-activated PEG compound used for crosslinking between sulfhydryl groups.
TCO-PEG2-NH2: Contains a TCO group and an amine group, used in different click chemistry reactions.
This compound stands out due to its dual TCO groups, which provide enhanced reactivity and versatility in bioconjugation and click chemistry applications.
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1+,5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFZRHXAAWFKP-MGBLWKCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C/CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














